LOXL2 Enzyme Inhibition: Potency Differentiation via IC50 Value
Methyl 3-(aminomethyl)benzoate exhibits direct inhibitory activity against lysyl oxidase-like 2 (LOXL2) with a reported IC50 of 0.00354 (3.54 μM) under assay conditions at pH 8.0 and 37°C [1]. This represents a quantifiable baseline for structure-activity relationship (SAR) exploration, as more complex LOXL2 inhibitors derived from aminomethyl-benzoate scaffolds achieve IC50 values below 300 nM, highlighting the core scaffold's capacity for potency optimization through rational design [2].
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 3.54 μM |
| Comparator Or Baseline | Optimized LOXL2 inhibitors (e.g., Compound 2-3) IC50 <300 nM |
| Quantified Difference | ~10-12x lower potency of scaffold vs. optimized analog |
| Conditions | LOXL2 protein, pH 8.0, 37°C [1]; CHO cell LOXL2 Amplex Red fluorescence assay [2] |
Why This Matters
This IC50 value provides a benchmark for medicinal chemists to quantify potency improvements when derivatizing the 3-aminomethylbenzoate scaffold, enabling rational SAR campaigns.
- [1] BRENDA Enzyme Database. (n.d.). Ligand methyl 3-(aminomethyl)benzoate (BRENDA ligand ID 220438). IC50 = 0.00354 for LOXL2. Retrieved from brenda-enzymes.org View Source
- [2] BindingDB. (n.d.). BDBM50232693 (CHEMBL4072524) – Compound 2-3 LOXL2 IC50 data. Retrieved from bindingdb.org View Source
